Formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with formic acid in the presence of a catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated derivatives and other substituted compounds.
Scientific Research Applications
Formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in plant metabolism and as a component of essential oils.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of flavoring agents .
Mechanism of Action
The mechanism of action of formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol involves its interaction with specific molecular targets and pathways. It is known to act as a fragrance compound by binding to olfactory receptors, triggering a sensory response. Additionally, its biological activity may involve modulation of enzyme activity and interaction with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
β-Ionone: Another cyclic monoterpene with a similar structure but different functional groups.
α-Damascenone: A structural isomer with variations in the position of double bonds and functional groups.
Safranal: A related compound with a similar cyclic structure but different substituents
Uniqueness
Formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol is unique due to its specific structural features and its role as a key fragrance compound. Its distinct aroma and versatile chemical reactivity make it valuable in various applications, setting it apart from other similar compounds .
Properties
CAS No. |
849752-72-3 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol |
InChI |
InChI=1S/C9H14O.CH2O2/c1-7-5-4-6-9(2,3)8(7)10;2-1-3/h4-5,10H,6H2,1-3H3;1H,(H,2,3) |
InChI Key |
WWWZTSIFGQDHGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)O.C(=O)O |
Origin of Product |
United States |
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